molecular formula C16H26ClNO2 B13740097 Hexanophenone, 2'-(2-(dimethylamino)ethoxy)-, hydrochloride CAS No. 20809-01-2

Hexanophenone, 2'-(2-(dimethylamino)ethoxy)-, hydrochloride

Cat. No.: B13740097
CAS No.: 20809-01-2
M. Wt: 299.83 g/mol
InChI Key: BWBWHGNBTVLWBJ-UHFFFAOYSA-N
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Description

Hexanophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride is an organic compound with a complex structure that includes a dimethylamino group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride typically involves the reaction of dimethylamine with ethylene oxide to form 2-(2-(dimethylamino)ethoxy)ethanol . This intermediate is then reacted with hexanophenone under specific conditions to yield the desired compound. The reaction conditions often include controlled temperature and pressure to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and yield. Purification steps such as distillation and crystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Hexanophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenones or ethers.

Scientific Research Applications

Hexanophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hexanophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various enzymes and proteins, altering their activity and function. The ethoxy group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Dimethylamino)ethoxy)ethanol: Shares a similar structure but lacks the phenone group.

    2-(2-(Diethylamino)ethoxy)ethanol: Similar structure with an ethyl group instead of a methyl group.

    2-(2-(Dimethylamino)ethoxy)-3-methoxybenzaldehyde hydrochloride: Contains a methoxy group and a benzaldehyde moiety.

Uniqueness

Hexanophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride is unique due to its combination of a phenone group with a dimethylamino and ethoxy group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

20809-01-2

Molecular Formula

C16H26ClNO2

Molecular Weight

299.83 g/mol

IUPAC Name

2-(2-hexanoylphenoxy)ethyl-dimethylazanium;chloride

InChI

InChI=1S/C16H25NO2.ClH/c1-4-5-6-10-15(18)14-9-7-8-11-16(14)19-13-12-17(2)3;/h7-9,11H,4-6,10,12-13H2,1-3H3;1H

InChI Key

BWBWHGNBTVLWBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=CC=CC=C1OCC[NH+](C)C.[Cl-]

Origin of Product

United States

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